molecular formula C16H16N2O5 B12175522 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B12175522
M. Wt: 316.31 g/mol
InChI Key: VACXLZIFJHECQW-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that features a benzodioxole ring and a pyridinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Synthesis of the Pyridinone Moiety: The pyridinone ring can be synthesized from appropriate pyridine derivatives through oxidation and subsequent functional group modifications.

    Coupling Reaction: The final step involves coupling the benzodioxole and pyridinone intermediates through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the pyridinone ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyridinone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃).

Major Products

The major products would depend on the specific reaction conditions but could include oxidized or reduced forms of the original compound, or substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding: Possible applications in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzodioxole ring might interact with hydrophobic pockets, while the pyridinone moiety could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-2-oxopyridin-1(2H)-yl)acetamide: Lacks the methyl group on the pyridinone ring.

    N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

The presence of both the benzodioxole and pyridinone moieties in N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide makes it unique compared to other similar compounds. The specific substitution pattern and functional groups contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide

InChI

InChI=1S/C16H16N2O5/c1-10-4-12(19)6-16(21)18(10)8-15(20)17-7-11-2-3-13-14(5-11)23-9-22-13/h2-6,19H,7-9H2,1H3,(H,17,20)

InChI Key

VACXLZIFJHECQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CC(=O)NCC2=CC3=C(C=C2)OCO3)O

Origin of Product

United States

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